synthesis of Methyl acetyl-L-cysteinate
synthesis of Methyl acetyl-L-cysteinate
An In-depth Technical Guide to the Synthesis of Methyl acetyl-L-cysteinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the primary synthetic routes for Methyl acetyl-L-cysteinate, a derivative of the amino acid L-cysteine. The methodologies, quantitative data, and experimental protocols are detailed to assist researchers in the effective synthesis of this compound.
Introduction
Methyl acetyl-L-cysteinate, also known as N-acetyl-L-cysteine methyl ester, is a valuable compound in various research and development applications, including its use in peptide synthesis and as a precursor for other derivatives.[1][2] Its synthesis is a fundamental procedure for laboratories working with cysteine-containing molecules. This document outlines three primary methods for its preparation: Fischer esterification of N-acetyl-L-cysteine, reaction with diazomethane (B1218177), and a multi-step synthesis from S-trityl-L-cysteine.
Synthetic Routes and Quantitative Data
The selection of a synthetic route for Methyl acetyl-L-cysteinate depends on factors such as desired yield, scale, and the availability of hazardous reagents. The following table summarizes the quantitative data associated with the most common synthetic methods.
| Synthetic Method | Starting Material | Key Reagents | Reported Yield | Melting Point (°C) | References |
| Fischer Esterification | N-acetyl-L-cysteine | Methanol (B129727), Sulfuric Acid | 68% | - | [3][4] |
| Diazomethane Reaction | N-acetyl-L-cysteine | Diazomethane, Ether | Not specified in % | 73-76 | [5] |
| Multi-step Synthesis | (R)-S-trityl-cysteine | SOCl₂, Ac₂O, Et₃SiH, TFA | Good | - | [6] |
Physicochemical and Spectroscopic Data:
| Property | Value | Reference |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 8.29 (d, 1H), 4.39 (m, 1H), 3.60 (s, 3H), 2.77 (dd, 1H), 2.70 (dd, 1H), 2.51 (s, 1H), 1.84 (s, 3H) | [3][4] |
| LRMS (M+H)⁺ | 178.13 | [3][4] |
| Optical Activity [α]²⁰/D | -24.0 ± 3° (c = 1% in methanol) | [1] |
| Melting Point | 77-81 °C | [1] |
Experimental Protocols
Method 1: Fischer Esterification of N-acetyl-L-cysteine
This method is a classic and straightforward approach for the esterification of a carboxylic acid.
Experimental Workflow:
Caption: Fischer Esterification Workflow.
Protocol:
-
Suspend N-acetyl-L-cysteine (32.6 g) in dry methanol (120 mL) under a nitrogen atmosphere and stir for 15 minutes.[3][4]
-
Add concentrated sulfuric acid (0.8 mL) dropwise to the suspension at room temperature with vigorous stirring.[3][4]
-
Remove the volatile components under reduced pressure.[3][4]
-
Dilute the resulting residue with ethyl acetate (200 mL) and wash with saturated aqueous sodium bicarbonate (150 mL).[3][4]
-
Separate the organic layer and re-extract the aqueous layer with ethyl acetate (2 x 100 mL).[4]
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield N-Acetyl-L-cysteine methyl ester as a white crystalline solid.[3][4]
Method 2: Synthesis using Diazomethane
This method utilizes diazomethane for the methylation of the carboxylic acid. Note: Diazomethane is a toxic and explosive gas and should be handled with extreme caution by experienced personnel in a well-ventilated fume hood.
Experimental Workflow:
Caption: Diazomethane Synthesis Workflow.
Protocol:
-
Treat N-acetyl-L-cysteine (5 g, 30.6 mM) with an excess of diazomethane (generated from N-nitrosomethyl urea) in ether.[5]
-
Allow the reaction to proceed for 6 hours at room temperature.[5]
-
Remove any unreacted starting material by filtration.[5]
-
Let the resulting yellow filtrate stand overnight.[5]
-
Remove the solvent in vacuo.[5]
-
Crystallize the residue from a mixture of diethyl ether and petroleum ether to obtain pure N-acetyl-L-cysteine methyl ester.[5]
Method 3: Multi-step Synthesis from (R)-S-trityl-cysteine
This route involves the use of protecting groups, which can be advantageous in more complex syntheses.
Logical Relationship of Synthesis Steps:
Caption: Multi-step Synthesis Pathway.
Protocol:
-
Esterification: To a solution of (R)-S-trityl-cysteine in methanol, add thionyl chloride (SOCl₂) and reflux the mixture.[6]
-
N-acetylation: After removing the solvent from the previous step, dissolve the residue in chloroform (B151607) and treat with sodium acetate and acetic anhydride.[6]
-
Detritylation: Purify the N-acetyl-S-trityl-L-cysteine methyl ester by flash chromatography. Then, dissolve the purified product in dichloromethane (B109758) at 0 °C and treat with triethylsilane (Et₃SiH) and trifluoroacetic acid (TFA) for 3 hours to afford the final product.[6]
Comparison of Synthetic Routes
| Method | Advantages | Disadvantages |
| Fischer Esterification | - Uses readily available and relatively inexpensive reagents. - Straightforward procedure. | - Requires a strong acid catalyst which may not be suitable for sensitive substrates. - Long reaction time. |
| Diazomethane Reaction | - High yielding for methylation. - Mild reaction conditions. | - Diazomethane is highly toxic and explosive, requiring special handling procedures. |
| Multi-step Synthesis | - Suitable for substrates where protection of the thiol group is necessary. - Can be adapted for solid-phase synthesis. | - Longer reaction sequence. - Requires chromatographic purification. |
Conclusion
The can be accomplished through several effective methods. The choice of method will be guided by the specific requirements of the research, including scale, purity needs, and safety considerations. For general laboratory-scale synthesis, the Fischer esterification method offers a balance of simplicity and efficiency. When higher yields are critical and appropriate safety measures are in place, the diazomethane method is a viable option. The multi-step synthesis from S-trityl-L-cysteine provides a more controlled approach, particularly when orthogonal protection strategies are required for more complex molecular targets.
References
- 1. N-乙酰基-L-半胱氨酸甲酯 ≥90% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. N-ACETYL-L-CYSTEINE METHYL ESTER | 7652-46-2 [chemicalbook.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. US9763902B2 - Method for preparation of N-acetyl cysteine amide - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
- 6. rsc.org [rsc.org]
